Nicotinic acid, 3-(2'-methylpiperidino)propyl ester
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Overview
Description
3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate typically involves the reaction of 2-methylpiperidine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of 3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate: A similar compound with a dichlorobenzoate moiety instead of the pyridine carboxylate.
Piperidine derivatives: Other piperidine derivatives with different substituents on the piperidine ring or the attached functional groups.
Uniqueness
3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate is unique due to its specific combination of the piperidine and pyridine carboxylate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
64038-02-4 |
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Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-13-6-2-3-9-17(13)10-5-11-19-15(18)14-7-4-8-16-12-14/h4,7-8,12-13H,2-3,5-6,9-11H2,1H3 |
InChI Key |
UYOCGYKHIPHFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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